REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[C:9](=O)[NH:8][C:6](=O)[C:5]2=[CH:11][CH:12]=1.[ClH:13]>O1CCCC1>[Cl:13][C:11]1[CH:12]=[CH:2][CH:3]=[C:4]2[C:5]=1[CH2:6][NH:8][CH2:9]2
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Name
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|
Quantity
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60 g
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Type
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reactant
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Smiles
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ClC=1C=C2C(C(=O)NC2=O)=CC1
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was refluxed overnight
|
Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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TEMPERATURE
|
Details
|
the mixture refluxed for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
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WASH
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Details
|
the resulting aqueous solution washed with ethyl acetate
|
Type
|
EXTRACTION
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Details
|
extracted with methylene chloride
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Type
|
CUSTOM
|
Details
|
Solvent was removed from the extract
|
Type
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DISTILLATION
|
Details
|
the residue distilled under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CNCC2=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |